2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide
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Overview
Description
2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide is an organic compound that features a benzimidazole moiety, which is known for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated using 1-bromo-3-chloropropane to introduce the propyl chain.
Amidation: The final step involves the reaction of the alkylated benzimidazole with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzimidazole ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the propyl chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The benzimidazole moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. The benzimidazole structure is a common motif in many pharmaceutical agents.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[3-(1H-benzimidazol-2-yl)propyl]propanamide: Lacks the methyl group on the benzimidazole ring.
N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide: Has an acetamide group instead of a propanamide group.
2-methyl-N-[3-(1H-benzimidazol-2-yl)ethyl]propanamide: Has an ethyl chain instead of a propyl chain.
Uniqueness
2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]propanamide is unique due to the presence of both the methyl group on the benzimidazole ring and the propyl chain. This combination of structural features can influence its reactivity and interaction with biological targets, potentially leading to distinct pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
2-methyl-N-[3-(1-methylbenzimidazol-2-yl)propyl]propanamide |
InChI |
InChI=1S/C15H21N3O/c1-11(2)15(19)16-10-6-9-14-17-12-7-4-5-8-13(12)18(14)3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,16,19) |
InChI Key |
JBTAIMMGHYFEDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NCCCC1=NC2=CC=CC=C2N1C |
Origin of Product |
United States |
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